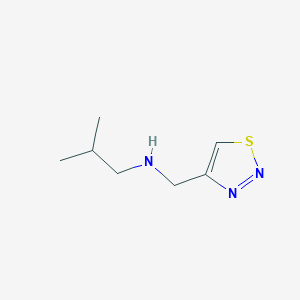
(2-Methylpropyl)(1,2,3-thiadiazol-4-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylpropyl)(1,2,3-thiadiazol-4-ylmethyl)amine is a chemical compound with the molecular formula C7H13N3S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)(1,2,3-thiadiazol-4-ylmethyl)amine typically involves the reaction of 1,2,3-thiadiazole derivatives with appropriate alkylating agents. One common method includes the reaction of 1,2,3-thiadiazole-4-carboxylic acid with isobutylamine under controlled conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
(2-Methylpropyl)(1,2,3-thiadiazol-4-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, amines; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
(2-Methylpropyl)(1,2,3-thiadiazol-4-ylmethyl)amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Methylpropyl)(1,2,3-thiadiazol-4-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to the inhibition of their activity. This interaction can result in various biological effects, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
- (1,2,3-Thiadiazol-4-yl)methylamine
- (2-Methylpropyl)(1,3,4-thiadiazol-2-ylmethyl)amine
- (2-Methylpropyl)(1,2,4-thiadiazol-3-ylmethyl)amine
Uniqueness
(2-Methylpropyl)(1,2,3-thiadiazol-4-ylmethyl)amine is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H13N3S |
|---|---|
Molecular Weight |
171.27 g/mol |
IUPAC Name |
2-methyl-N-(thiadiazol-4-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C7H13N3S/c1-6(2)3-8-4-7-5-11-10-9-7/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
LYAZAVXEYMFWKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CSN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


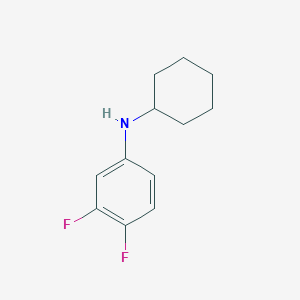
![3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15272906.png)
![5-Bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272919.png)

![2-[(3,3-Dimethylcyclohexyl)amino]butan-1-ol](/img/structure/B15272942.png)
![6-Methoxy-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272950.png)
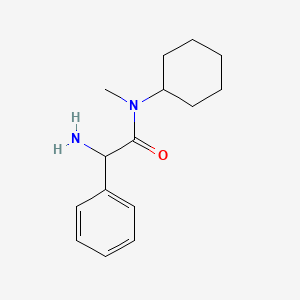

![6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane](/img/structure/B15272955.png)
![Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate](/img/structure/B15272963.png)

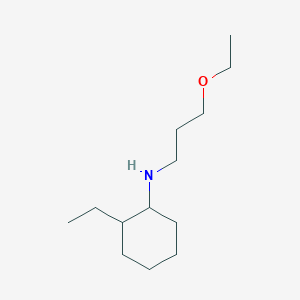
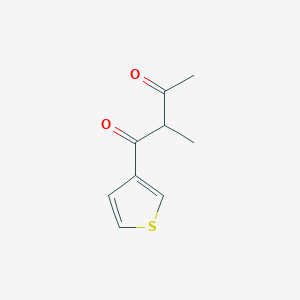
![5-[(2-Cyclopropylethyl)amino]pyridine-2-carbonitrile](/img/structure/B15272991.png)
